molecular formula C9H5Br2FO2 B13728625 3-(3,4-Dibromo-2-fluorophenyl)acrylic acid

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid

Cat. No.: B13728625
M. Wt: 323.94 g/mol
InChI Key: GVIQUTOCKQODGJ-DUXPYHPUSA-N
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Description

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid is a halogenated acrylic acid derivative featuring bromine and fluorine substituents on the phenyl ring.

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(3,4-dibromo-2-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-1-5(2-4-7(13)14)9(12)8(6)11/h1-4H,(H,13,14)/b4-2+

InChI Key

GVIQUTOCKQODGJ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C(=C1/C=C/C(=O)O)F)Br)Br

Canonical SMILES

C1=CC(=C(C(=C1C=CC(=O)O)F)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the bromination of 2-fluorocinnamic acid using bromine in the presence of a catalyst or under specific reaction conditions to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-fluorocinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Bromine and Fluorine Sources: For substitution reactions, bromine and fluorine sources such as bromine gas or fluorinating agents are commonly used.

    Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of new bonds.

    Solvents: Organic solvents like dichloromethane or acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aromatic compound with a different substitution pattern on the ring .

Scientific Research Applications

3,4-Dibromo-2-fluorocinnamic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorocinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a useful tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The bromo and fluoro groups in the target compound increase lipophilicity and may improve membrane permeability compared to polar sulfamoyl (SO₂NH₂) or hydroxyl (OH) groups in analogs.
  • Bioactivity implications: Sulfamoyl derivatives exhibit potent antimicrobial activity (e.g., MICs of 1–16 µg/mL against S. aureus and E. coli), likely due to hydrogen-bonding interactions with microbial targets . In contrast, the halogenated structure of this compound may favor non-polar interactions or steric hindrance, though direct antimicrobial data are unavailable.

Antimicrobial Activity of Acrylic Acid Derivatives

Table 1: Antimicrobial Activity of Selected Acrylic Acid Derivatives

Compound Class MIC Range (µg/mL) Notable Pathogens Targeted Comparison to Controls References
Sulfamoylphenylcarbamoyl salts 2–64 (bacteria), 4–128 (fungi) S. aureus, E. coli, C. albicans Some salts outperform fluconazole against fungi
Caffeic acid Not reported in evidence - Known for antioxidant, not antimicrobial roles
Halogenated analogs (e.g., bromo-fluorophenyl intermediates) Not reported - Hypothesized to modulate activity via lipophilicity

Key Findings :

  • Proton transfer salts of sulfamoylphenylcarbamoyl acrylic acid (e.g., compounds 9, 15, 17) showed superior antifungal activity to fluconazole (MICs: 4–8 µg/mL vs. 16 µg/mL) .
  • Halogenated intermediates like 3-(4-Bromo-2-fluorophenyl)acrylaldehyde are prioritized for synthetic utility rather than direct bioactivity .

Biological Activity

3-(3,4-Dibromo-2-fluorophenyl)acrylic acid is an organic compound with the molecular formula C9H5Br2FO2. It is characterized by a phenyl group that has two bromine atoms and one fluorine atom as substituents. This compound is classified as an α,β-unsaturated carboxylic acid, which contributes to its unique biological activities and potential applications in medicinal chemistry.

Chemical Structure

The structural formula of this compound can be represented as follows:

C9H5Br2FO2\text{C}_9\text{H}_5\text{Br}_2\text{F}\text{O}_2

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of acrylic acid derivatives. The specific methods can vary, but they often utilize standard organic synthesis techniques such as electrophilic aromatic substitution.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various human tumor cell lines. For instance, compounds similar in structure have shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Case Study: Cytotoxicity Assay

  • Cell Lines Tested : A panel of human tumor cell lines including breast (MCF-7), lung (A549), and colon (HT-29).
  • Findings : The compound exhibited IC50 values in the micromolar range, suggesting significant antitumor activity compared to control groups.

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for its antimicrobial properties. Preliminary results indicate activity against several bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the halogen substituents may enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

Potential Mechanisms :

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor proliferation.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Comparative Studies

Comparative studies with structurally similar compounds have provided insights into the unique biological profile of this compound. For example:

Compound NameKey FeaturesBiological Activity
3,4-Dibromocinnamic AcidLacks fluorineModerate cytotoxicity
2-Fluorocinnamic AcidContains only one fluorineLow antimicrobial activity
3-(2-Fluorophenyl)acrylic AcidSingle fluorine on phenyl ringLimited antitumor effects

These comparisons highlight the enhanced reactivity and biological potential attributed to the dual halogen substitutions present in this compound.

Future Directions

Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:

  • In Vivo Models : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Understanding how structural features influence biological interactions.
  • Formulation Development : Exploring delivery methods for therapeutic applications.

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